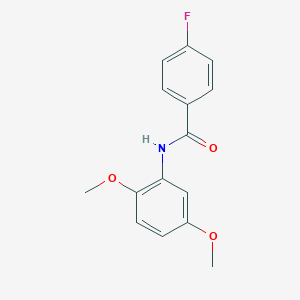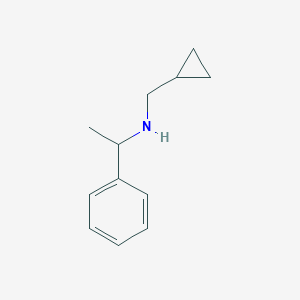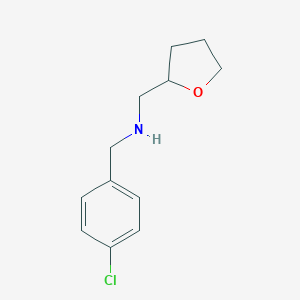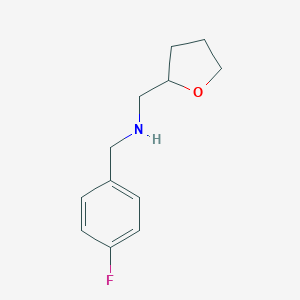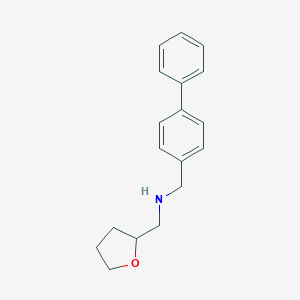![molecular formula C16H9N3O3 B185621 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione CAS No. 72677-30-6](/img/structure/B185621.png)
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione, also known as Isatin-Schiff base, is a biologically active compound that has been studied for its potential applications in various fields of science. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been widely studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been found to possess anti-microbial and anti-viral properties, making it a potential candidate for the development of new antibiotics and anti-viral drugs.
Wirkmechanismus
The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been found to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models of rheumatoid arthritis. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base. One direction is the development of new derivatives of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base with improved solubility and bioavailability. Another direction is the study of the mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base in more detail, which could lead to the identification of new drug targets. Finally, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is a biologically active compound that has been studied for its potential applications in various fields of science. It possesses anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties, making it a potential candidate for the development of new drugs. While there are limitations to its use in certain experimental settings, there are several future directions for its study that could lead to the development of new treatments for a wide range of diseases.
Synthesemethoden
The synthesis of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base can be achieved through the condensation reaction between isatin and various amines. The reaction is typically carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
72677-30-6 |
|---|---|
Produktname |
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione |
Molekularformel |
C16H9N3O3 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
2-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H9N3O3/c20-14-13(11-7-3-4-8-12(11)17-14)18-19-15(21)9-5-1-2-6-10(9)16(19)22/h1-8H,(H,17,18,20) |
InChI-Schlüssel |
PKBGCTPSZGZZRK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





